molecular formula C₁₀H₉ClN₄S  · HBr B1145609 1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide CAS No. 123310-66-7

1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide

Cat. No. B1145609
M. Wt: 252.728091
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide” is a chemical compound that is used as an intermediate in pharmaceutical research and development . It has a molecular formula of C₁₀H₉ClN₄S · HBr and a molecular weight of 252.728091.


Synthesis Analysis

The synthesis of thiazole derivatives, including “1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide”, has been a topic of interest in medicinal chemistry research . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are used in the synthesis of various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .


Molecular Structure Analysis

The molecular structure of “1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide” is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole derivatives, including “1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide”, have been found to exhibit various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The C-5 atom of the thiazole ring can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

properties

IUPAC Name

2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]guanidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4S.BrH/c11-7-3-1-2-6(4-7)8-5-16-10(14-8)15-9(12)13;/h1-5H,(H4,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDIPUDZCOMAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSC(=N2)N=C(N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide

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